
6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine
Descripción general
Descripción
6-Chloro-N-cycloheptyl-2-methylpyrimidin-4-amine (6-Cl-CHPMA) is an interesting compound due to its unique chemical structure and its many potential applications in scientific research. This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and is composed of a ring of six carbon atoms, two nitrogen atoms, and a chlorine atom. It is also known as 6-chloro-2-methyl-4-aminopyrimidine and is a white crystalline solid at room temperature. 6-Cl-CHPMA has been studied for its potential use in drug design, as a catalyst for organic synthesis, and for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Ring Transformations and Reaction Mechanisms
- Studies have examined the reactions of halogenated heterocyclic compounds, including 6-substituted derivatives of 2-halogenopyridines, with nucleophiles like potassium amide in liquid ammonia. These reactions result in ring transformations and rearrangements, leading to compounds like 4-amino-2-methylpyrimidine (Hertog, Plas, Pieterse, & Streef, 2010).
Crystal and Molecular Structure Analysis
- Crystallographic studies have been conducted to understand the molecular structure of related compounds, such as benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine. These studies reveal insights into conformational differences and hydrogen-bonding interactions within crystal structures (Odell, McCluskey, Failes, & Tiekink, 2007).
Synthesis and Reactivity
- Research has focused on the regioselective displacement reactions involving compounds like 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. The resulting products, such as 5-bromo-2-chloro-6-methylpyrimidin-4-amine, have been studied for their crystal structure and hydrogen bonding patterns (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).
Biological Activity Analysis
- Investigations into the biological activities of related pyrimidine derivatives have been conducted. For instance, the synthesis of 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines and their antituberculous effects have been explored (Erkin & Krutikov, 2007).
Propiedades
IUPAC Name |
6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3/c1-9-14-11(13)8-12(15-9)16-10-6-4-2-3-5-7-10/h8,10H,2-7H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYBXRQBCGSVCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NC2CCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



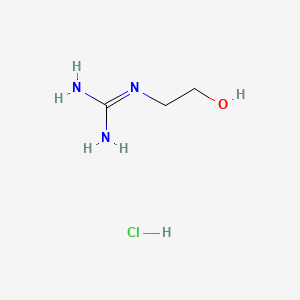
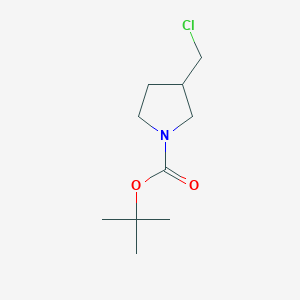
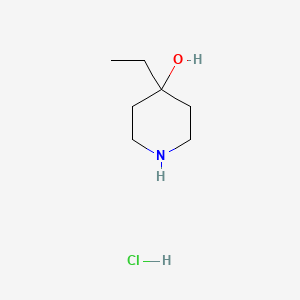

![Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate](/img/structure/B1463614.png)
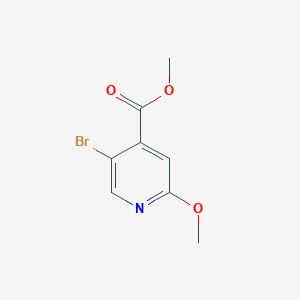

![[5-(Azepan-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid hydrochloride](/img/structure/B1463619.png)
![3-[4-Chloro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1463622.png)
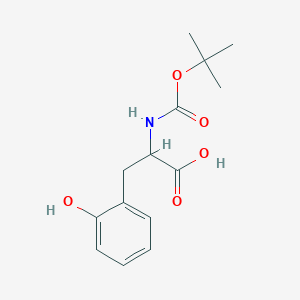
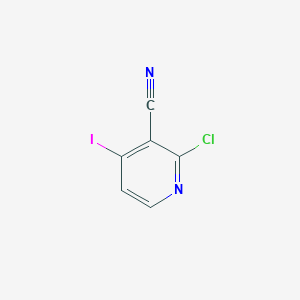


![3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1463628.png)